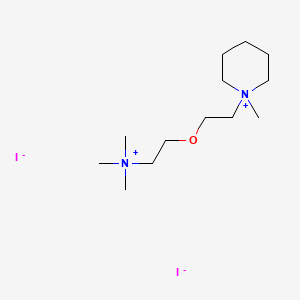
Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, diiodide is a quaternary ammonium compound with a piperidine ring This compound is known for its unique structure, which includes a piperidine ring substituted with a methyl group and a trimethylammonioethoxyethyl group The diiodide form indicates the presence of two iodide ions associated with the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, diiodide typically involves the quaternization of a piperidine derivative. One common method involves the reaction of 1-methylpiperidine with 2-(2-chloroethoxy)ethyltrimethylammonium chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired quaternary ammonium compound. The product is then treated with iodine to form the diiodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, diiodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the piperidine ring and the quaternary ammonium group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the quaternary ammonium group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Reaction conditions typically involve mild to moderate temperatures and the presence of a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents can be used. Reaction conditions vary depending on the specific reagent and desired product.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted piperidinium compounds, while oxidation and reduction reactions can lead to different oxidation states of the piperidine ring.
Scientific Research Applications
Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, diiodide has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and other piperidine derivatives.
Medicine: The compound may have therapeutic potential, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound can be used in various industrial applications, including as a catalyst or intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, diiodide involves its interaction with molecular targets such as ion channels, receptors, and enzymes. The quaternary ammonium group can interact with negatively charged sites on proteins, affecting their function and activity. The piperidine ring may also play a role in modulating the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, iodide: This compound is similar but contains only one iodide ion.
Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, chloride: This compound contains a chloride ion instead of iodide.
Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, bromide: This compound contains a bromide ion instead of iodide.
Uniqueness
Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, diiodide is unique due to its specific combination of a piperidine ring, quaternary ammonium group, and two iodide ions. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
63916-17-6 |
|---|---|
Molecular Formula |
C13H30I2N2O |
Molecular Weight |
484.20 g/mol |
IUPAC Name |
trimethyl-[2-[2-(1-methylpiperidin-1-ium-1-yl)ethoxy]ethyl]azanium;diiodide |
InChI |
InChI=1S/C13H30N2O.2HI/c1-14(2,3)10-12-16-13-11-15(4)8-6-5-7-9-15;;/h5-13H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
PFCLVVSDMXAKMC-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCCCC1)CCOCC[N+](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















